Tetraethyl dimethylaminomethylenediphosphonate is a chemical compound characterized by its unique structure and functional properties. It is classified as a diphosphonate, which indicates the presence of two phosphonate groups in its molecular framework. This compound is primarily utilized in organic synthesis, particularly in the formation of various carboxylic acids and other complex organic molecules.
The compound is synthesized from simpler phosphonic acid derivatives and is often employed in synthetic organic chemistry. Its classification as a diphosphonate highlights its relevance in both academic research and industrial applications, particularly in the synthesis of biologically active compounds and pharmaceuticals.
Tetraethyl dimethylaminomethylenediphosphonate can be synthesized through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The use of solvents such as tetrahydrofuran or dichloromethane is common during these processes to facilitate the reactions.
The molecular formula for tetraethyl dimethylaminomethylenediphosphonate is , indicating that it contains two phosphorus atoms, six oxygen atoms, one nitrogen atom, and eleven carbon atoms. Its structure can be represented as follows:
The compound has a molecular weight of approximately 303.3 g/mol. Its structural complexity allows for various functional group interconversions, making it a versatile reagent in synthetic chemistry.
Tetraethyl dimethylaminomethylenediphosphonate participates in several key reactions:
The reactions typically involve the activation of the phosphonate group, allowing for nucleophilic attack by other reactants. The conditions under which these reactions are carried out can significantly influence the product distribution and yields.
The mechanism by which tetraethyl dimethylaminomethylenediphosphonate acts involves several steps:
Kinetic studies indicate that the reaction rates can be influenced by factors such as solvent polarity and temperature, which are critical for optimizing synthetic pathways.
Relevant data includes its boiling point (approximately 210°C) and density (around 1.1 g/cm³) which are important for handling and storage considerations.
Tetraethyl dimethylaminomethylenediphosphonate finds numerous applications in scientific research:
Tetraethyl dimethylaminomethylenediphosphonate is systematically named according to IUPAC conventions as diethyl [(diethoxyphosphoryl)(dimethylazaniumyl)methyl]phosphonate [1]. This name precisely reflects its molecular architecture: a central methylene carbon ($\ce{CH2}$) substituted with a dimethylamino group ($\ce{(CH3)2N}$) and two diethyl phosphonate groups ($\ce{(C2H5O)2P=O}$). The dimethylamino group exists in a quaternized, cationic state (azaniumyl), contributing to the compound's electronic properties [3] [4].
Structural representations provide further insight into molecular connectivity:
CCOP(=O)(C(N(C)C)P(=O)(OCC)OCC)OCC [1] [4] SQDDGOVNJMIFFT-UHFFFAOYSA-N [1] [4] These representations confirm the geminal bisphosphonate arrangement, where the central carbon atom links two phosphonate moieties and the dimethylaminomethyl substituent. The tetraethyl ester groups define its solubility and reactivity in organic synthesis [3] [4].
Table 1: IUPAC Nomenclature Across Sources
| Source | IUPAC Name |
|---|---|
| FisherSci [1] | diethyl [(diethoxyphosphoryl)(dimethylazaniumyl)methyl]phosphonate |
| PubChem [2] | 1,1-bis(diethoxyphosphoryl)-N,N-dimethylmethanamine |
| BLD Pharm [3] | Tetraethyl ((dimethylamino)methylene)bis(phosphonate) |
This compound is widely recognized in scientific literature and commercial catalogs under several synonyms:
The Chemical Abstracts Service (CAS) Registry Number 18855-52-2 serves as its universal identifier across databases and regulatory documents [1] [2] [3]. Additional registry codes include:
These identifiers facilitate unambiguous tracking in chemical inventories, safety assessments, and synthetic applications.
Table 2: Key Registry Identifiers
| Identifier Type | Value | Source References |
|---|---|---|
| CAS RN | 18855-52-2 | [1] [3] |
| PubChem CID | 86795 | [2] [4] |
| MDL Number | MFCD00015128 | [1] [4] |
The molecular formula C₁₁H₂₇NO₆P₂ encapsulates the compound’s elemental composition: 11 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 2 phosphorus atoms [1] [3] [4]. This configuration arises from two diethyl phosphonate groups ($\ce{−P(=O)(OC2H5)2}$), a methylene bridge ($\ce{−CH−}$), and a dimethylamino moiety ($\ce{−N+(CH3)2}$).
Molecular weight is calculated as 331.28 g/mol, with minor variations (e.g., 331.286 g/mol [1], 331.29 g/mol [4]) attributable to isotopic distributions or measurement precision. Key structural features include:
Table 3: Atomic Composition Breakdown
| Element | Count | Molecular Role |
|---|---|---|
| Carbon (C) | 11 | Ethyl ester chains, methylamino groups |
| Hydrogen (H) | 27 | Alkyl chains, methyl substituents |
| Nitrogen (N) | 1 | Quaternary ammonium center |
| Oxygen (O) | 6 | Phosphoryl ($\ce{P=O}$) and P−O−C bonds |
| Phosphorus (P) | 2 | Core of phosphonate functional groups |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: